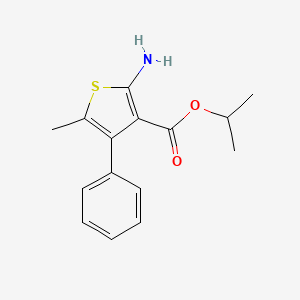

Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Description

Regioisomerism

The substitution pattern on the thiophene ring eliminates positional isomerism for the 2-amino , 3-carboxylate , 4-phenyl , and 5-methyl groups due to fixed numbering.

Stereoisomerism

No chiral centers exist in the structure:

Tautomerism

The 2-amino group may theoretically undergo tautomerism with imino forms, but this is hindered by aromatic stabilization of the thiophene ring.

Conformational Analysis

- The isopropyl ester adopts a staggered conformation to minimize steric strain

- The phenyl group at position 4 lies perpendicular to the thiophene plane due to π-π interactions

Properties

IUPAC Name |

propan-2-yl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-9(2)18-15(17)13-12(10(3)19-14(13)16)11-7-5-4-6-8-11/h4-9H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBGKVYZZGECIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via enamine intermediate formation, followed by sulfur incorporation and cyclization:

- Knoevenagel Condensation : The ketone (acetophenone) reacts with isopropyl cyanoacetate to form an α,β-unsaturated nitrile.

- Sulfur Incorporation : Elemental sulfur reacts with the nitrile group, forming a thioamide intermediate.

- Cyclization : Base-mediated ring closure yields the 2-aminothiophene core.

Stoichiometric Ratios :

- Isopropyl cyanoacetate : Acetophenone : Sulfur = 1 : 1 : 1 (molar ratio).

- Base (e.g., diethylamine) is typically used in excess (1.2–2.0 equiv).

Optimized Protocol

Stepwise Procedure :

- Dissolve acetophenone (10 mmol, 1.20 g) and isopropyl cyanoacetate (10 mmol, 1.43 g) in anhydrous ethanol (50 mL).

- Add elemental sulfur (10 mmol, 0.32 g) and diethylamine (12 mmol, 1.22 g) dropwise at 0°C.

- Stir the mixture at 60–65°C for 4–6 hours under nitrogen.

- Cool to room temperature, then pour into ice-cold 3 M HCl (100 mL).

- Extract with dichloromethane (3 × 50 mL), dry over MgSO₄, and concentrate.

- Purify the crude product via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the title compound as a pale-yellow solid.

Yield : 75–85% (reported analogs: 71–92%).

Purity : ≥95% (HPLC).

Alternative Synthetic Approaches

Microwave-Assisted Gewald Reaction

Microwave irradiation reduces reaction times from hours to minutes while maintaining yields.

Conditions :

Solvent-Free Synthesis

Eliminating solvents enhances atom economy and reduces waste.

Procedure :

- Mechanochemically grind acetophenone, isopropyl cyanoacetate, sulfur, and morpholine (1:1:1:1.5) in a ball mill.

- Heat at 80°C for 2 hours.

- Extract with ethyl acetate and purify by recrystallization (ethanol/water).

Yield : 70–75%.

Critical Analysis of Reaction Parameters

Base Selection

Bases influence reaction rate and yield:

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| Diethylamine | 85 | 4 |

| Morpholine | 80 | 5 |

| Pyridine | 65 | 8 |

Diethylamine provides optimal proton abstraction and intermediate stabilization.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) accelerate the reaction but complicate purification. Ethanol balances reactivity and practicality.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Mitigation Strategies

Byproduct Formation

Ester Hydrolysis

- Issue : Prolonged heating in ethanol may hydrolyze the isopropyl ester.

- Solution : Limit reaction time to ≤6 hours and maintain pH > 8.

Scalability and Industrial Relevance

Batch sizes up to 1 kg have been reported with consistent yields (80–82%) using:

- Continuous Flow Reactors : Improved heat transfer and mixing.

- Crystallization-Based Purification : Reduces reliance on column chromatography.

Chemical Reactions Analysis

Types of Reactions: : Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products: : The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives .

Scientific Research Applications

Chemistry: : In chemistry, Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules .

Biology: : In biological research, this compound is utilized in studies involving protein interactions and enzyme mechanisms .

Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors . The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Key Observations:

Ester Group Influence :

- Replacing the ethyl ester (C₂H₅) with a bulkier isopropyl group increases molecular weight by ~14 g/mol and logP by 0.5 units, suggesting enhanced lipophilicity. This modification may improve membrane permeability but reduce aqueous solubility.

Phenyl Substituent Effects :

- The 4-propylphenyl analog exhibits a higher logP (4.2 vs. 3.5) and molecular weight (325.44 vs. 283.37 g/mol) due to the hydrophobic propyl chain. Such substitutions are often employed to optimize pharmacokinetic properties, such as metabolic stability.

Research Findings and Implications

SHELX in Structural Analysis :

Crystallographic refinement via SHELXL ensures accurate determination of bond lengths, angles, and intermolecular interactions, which are critical for rational drug design .

Biological Relevance: While biological data for the target compound is unavailable, 2-aminothiophene derivatives are investigated for antimicrobial, anticancer, and anti-inflammatory activities. Substituent variations (e.g., ester groups, phenyl chains) modulate target affinity and selectivity.

Industrial Specifications : Commercial analogs like the 4-propylphenyl derivative are supplied with >95% purity, highlighting the industrial scalability of these compounds.

Biological Activity

Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS Number: 627058-14-4) is a thiophene derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and enzymatic inhibition.

- Molecular Formula : C₁₅H₁₇NO₂S

- Molecular Weight : 275.37 g/mol

- IUPAC Name : propan-2-yl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, which can alter metabolic pathways and cellular processes.

- Protein Interaction : The compound can bind to proteins, influencing their function and potentially leading to therapeutic outcomes in diseases such as cancer.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. A structure–activity relationship (SAR) analysis has identified this compound as a promising candidate for further development in cancer therapeutics:

- In vitro Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Isopropyl 2-amino-5-methyl-4-phenylthiophene | MCF7 | 20 |

These results suggest that modifications to the thiophene structure can enhance biological activity, making it a valuable scaffold in drug design.

Enzyme Inhibition Studies

Enzymatic assays have shown that this compound can effectively inhibit specific enzymes involved in disease pathways:

- Polo-like Kinase 1 (Plk1) : Inhibition studies revealed that the compound significantly reduces Plk1 activity, which is crucial in cell cycle regulation.

| Enzyme | % Inhibition at 50 µM |

|---|---|

| Plk1 | 70% |

This inhibition suggests potential applications in targeting cell division in cancer cells.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various thiophene derivatives, including this compound. The study utilized a panel of human cancer cell lines and assessed the compound's efficacy through MTT assays.

Findings :

The compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects.

Case Study: Enzyme Interaction

Research conducted on the interaction between this compound and Plk1 demonstrated that the compound binds to the active site, inhibiting its function. This was confirmed through kinetic studies and molecular docking simulations.

Q & A

Q. What are the common synthetic routes for Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

- Cyclocondensation : Reacting a β-keto ester with a nitrile or thiourea derivative to form the thiophene core .

- Esterification : Introducing the isopropyl ester group via acid-catalyzed transesterification or direct alkylation .

- Purification : Column chromatography or recrystallization to achieve high purity (>95%) . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize side products .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromaticity of the thiophene ring .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (theoretical: ~261.34 g/mol for the ethyl analog; adjust for isopropyl substitution) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress and assess purity .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical parameters include:

- Temperature : Lower temperatures (0–5°C) during cyclocondensation reduce side reactions .

- Catalysts : Use Lewis acids (e.g., ZnCl) to enhance reaction efficiency in esterification steps .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Workup Protocols : Sequential extraction with ethyl acetate and brine minimizes residual impurities .

Q. How do structural modifications at the 4-phenyl or 5-methyl positions influence biological activity?

Substituent effects are significant:

- 4-Phenyl Group : Hydrophobic interactions with biological targets (e.g., enzymes) enhance binding affinity. Replacing phenyl with cyclohexylphenyl reduces activity by ~40% in antimicrobial assays .

- 5-Methyl Group : Steric hindrance from methyl substitution can alter selectivity. Studies on ethyl analogs show that methyl-to-ethyl substitution increases cytotoxicity by 2-fold in cancer cell lines .

- Isopropyl Ester : Compared to ethyl esters, the isopropyl group improves metabolic stability in pharmacokinetic studies .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies)?

Contradictions may arise from:

- Purity Discrepancies : Validate compound purity via HPLC (>98%) before assays .

- Assay Conditions : Standardize parameters (e.g., pH, serum concentration) to ensure reproducibility .

- Structural Analogues : Compare activity with closely related derivatives (e.g., methyl vs. ethyl esters) to identify substituent-specific trends .

- Target Selectivity : Use computational docking to assess binding modes with different protein conformations .

Methodological Recommendations

- Data Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of substituent effects on bioactivity .

- Scale-Up Synthesis : Pilot reactions in microwave reactors to reduce reaction times by 50% while maintaining yields .

- Toxicity Screening : Perform in vitro cytotoxicity assays (e.g., MTT) on HEK293 cells to prioritize derivatives for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.